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1-(3-Amino-4-(methylthio)phenyl)-1-bromopropan-2-one
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Description
1-(3-Amino-4-(methylthio)phenyl)-1-bromopropan-2-one is a useful research compound. Its molecular formula is C10H12BrNOS and its molecular weight is 274.18 g/mol. The purity is usually 95%.
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Biological Activity
1-(3-Amino-4-(methylthio)phenyl)-1-bromopropan-2-one is an organic compound with significant potential in medicinal chemistry. Its structure includes a brominated propanone backbone, an amino group, and a methylthio group, which contribute to its biological activity and chemical reactivity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
- Molecular Formula : C11H12BrNOS
- Molecular Weight : Approximately 274.18 g/mol
The presence of the bromine atom enhances the compound's reactivity, allowing for various substitution reactions. The amino group can facilitate hydrogen bonding, while the methylthio group may enhance hydrophobic interactions, potentially influencing binding affinity to biological targets.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further exploration as an antibacterial agent.
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which could be relevant in the treatment of diseases where these enzymes play a critical role.
- Cellular Interactions : Interaction studies indicate that this compound can modulate various biochemical pathways by forming covalent bonds with target proteins.
The mechanism of action for this compound is believed to involve:
- Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, enhancing binding specificity.
- Hydrophobic Interactions : The methylthio group may increase hydrophobic interactions with lipid membranes or hydrophobic pockets in proteins.
- Covalent Bond Formation : The bromine atom's electrophilic nature allows for potential covalent interactions with nucleophilic sites on proteins.
Comparative Studies
A comparison with structurally similar compounds reveals unique features that may influence biological activity:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1-(3-Amino-4-methylphenyl)-1-bromopropan-2-one | Lacks methylthio group | Different hydrophobic properties |
1-(3-Amino-5-(methylthio)phenyl)-1-bromopropan-2-one | Variation in methylthio position | Affects binding affinity |
1-(3-Nitro-4-(methylthio)phenyl)-1-bromopropan-2-one | Contains nitro group instead of amino | Different biological activity profile |
The unique combination of functional groups in this compound makes it a valuable candidate for targeted drug design and development.
Case Studies
Several case studies have explored the biological effects of this compound:
- Antimicrobial Efficacy : In vitro studies demonstrated that this compound exhibited significant antibacterial activity against various strains of bacteria, suggesting its potential as a lead compound for antibiotic development.
- Enzyme Interaction Analysis : Research involving enzyme assays indicated that the compound could effectively inhibit certain proteases, which are crucial in various disease pathways. This inhibition was attributed to the compound's ability to form stable complexes with enzyme active sites.
- Cell Line Studies : Experiments conducted on cancer cell lines revealed that the compound could induce apoptosis, highlighting its potential as an anticancer agent.
Properties
Molecular Formula |
C10H12BrNOS |
---|---|
Molecular Weight |
274.18 g/mol |
IUPAC Name |
1-(3-amino-4-methylsulfanylphenyl)-1-bromopropan-2-one |
InChI |
InChI=1S/C10H12BrNOS/c1-6(13)10(11)7-3-4-9(14-2)8(12)5-7/h3-5,10H,12H2,1-2H3 |
InChI Key |
OXDAAGAVDXQOJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=C(C=C1)SC)N)Br |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.